2-[(2-Methoxyethyl)amino]propanamide hydrochloride
Description
Properties
IUPAC Name |
2-(2-methoxyethylamino)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-5(6(7)9)8-3-4-10-2;/h5,8H,3-4H2,1-2H3,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPFPOKWRIDNPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-Methoxyethyl)amino]propanamide hydrochloride, with the CAS number 1258639-32-5, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C5H12ClN2O2
- Molecular Weight : 165.61 g/mol
- Structure : The compound features a propanamide backbone with a methoxyethyl amino substituent, which may influence its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been studied for its potential effects on GABA transporters, which are critical in regulating neurotransmission in the central nervous system.
- GABA Transport Inhibition : Research indicates that compounds similar to this compound can inhibit GABA uptake, thus potentially increasing GABAergic activity in the brain, which may contribute to antinociceptive effects in neuropathic pain models .
Antinociceptive Effects
In various studies, compounds related to this compound have demonstrated significant antinociceptive properties in rodent models of neuropathic pain. These effects are likely mediated through enhanced GABAergic signaling:
- Study Findings : In a recent study, specific derivatives showed a reduction in pain responses without inducing motor deficits, indicating a favorable safety profile .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound are essential for understanding its therapeutic potential. While specific data on absorption and metabolism for this compound is limited, related compounds have shown:
- Absorption : Moderate absorption rates via oral administration.
- Metabolism : Metabolized primarily by liver enzymes, potentially involving cytochrome P450 pathways.
- Safety : Notable for causing skin and eye irritation; careful handling is recommended .
Table 1: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
-
GABA Transporter Inhibition
- Recent studies have highlighted the compound's potential as an inhibitor of GABA transporters (GATs). In vitro evaluations demonstrated that derivatives of this compound exhibited significant inhibitory activity against mouse GAT subtypes (mGAT1-4) . This inhibition is crucial for developing treatments for conditions like neuropathic pain and anxiety disorders.
-
Neuropathic Pain Models
- Compounds similar to 2-[(2-Methoxyethyl)amino]propanamide hydrochloride have shown antinociceptive properties in rodent models of neuropathic pain. These studies suggest that such compounds could be used to alleviate pain without inducing motor deficits, which is a common side effect of many analgesics .
-
Cancer Treatment
- The compound has been investigated for its potential in cancer therapy. Specifically, it has been associated with the inhibition of proteins involved in cancer cell survival, such as XIAP (X-linked inhibitor of apoptosis protein). This suggests a possible role in inducing apoptosis in cancer cells .
Research Applications
- Synthesis of Functionalized Amino Acids
-
Drug Design and Development
- The structural characteristics of this compound make it an interesting candidate for drug development. Its ability to cross biological membranes efficiently can be exploited to design new therapeutic agents targeting specific receptors or enzymes involved in disease processes.
Case Studies
Several case studies illustrate the practical applications of this compound:
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a class of propanamide hydrochlorides with varying amino substituents and aromatic/alkyl side chains. Key structural analogs include:
a) (2S)-3-Methoxy-2-(methylamino)propanamide Hydrochloride
- CAS : 1807941-79-2
- Formula : C₅H₁₃ClN₂O₂
- Substituents: Methylamino group at position 2, methoxy group at position 3.
- Properties : Molecular weight 168.62 g/mol; chiral center (S-configuration) .
- Comparison: The target compound replaces the methylamino and 3-methoxy groups with a bulkier 2-methoxyethylamino group, likely enhancing solubility but reducing metabolic stability.
b) Prilocaine Hydrochloride
- CAS : 1786-81-8
- Formula : C₁₃H₂₀ClN₂O
- Substituents: Propylamino group, 2-methylphenyl ring.
- Applications : Widely used as a local anesthetic.
- Comparison : The aromatic ring in prilocaine confers lipophilicity, enhancing tissue penetration, whereas the target compound’s methoxyethyl group may prioritize water solubility .
c) (RS)-2-Ethylamino-N-(2-methylphenyl)propanamide Hydrochloride
Physicochemical and Pharmacological Properties
*Calculated based on inferred formula C₇H₁₅ClN₂O₃.
Key Observations:
- Solubility : Methoxyethyl and methoxy groups enhance water solubility compared to aromatic or trifluoroethyl substituents.
- Metabolic Stability : Bulkier groups (e.g., trifluoroethyl in ) may resist enzymatic degradation but reduce solubility.
- Chirality : Chiral analogs (e.g., ) exhibit stereospecific pharmacological profiles, unlike racemic mixtures in some impurities .
Preparation Methods
Direct Amination Route
- Starting Materials: 3-aminopropanamide and 2-methoxyethanol.
- Reaction Conditions: The reaction is conducted in the presence of a catalyst under controlled temperature and pressure to promote the substitution of the amino group with the 2-methoxyethyl moiety.
- Catalysts: Acid catalysts or transition metal catalysts may be employed to enhance reaction efficiency.
- Process: The amine group of 3-aminopropanamide reacts with 2-methoxyethanol, often under reflux or elevated temperature, to form the desired amino-substituted propanamide.
- Product Isolation: The product is isolated and purified, then treated with hydrochloric acid to yield the hydrochloride salt.
This method is common in laboratory synthesis and can be adapted for scale-up with appropriate optimization of reaction parameters.
Multi-Step Synthesis via Protected Intermediates
- Step 1: Protection of Amino Group
- The amino group of 3-aminopropanamide is protected using carbobenzoxy (Cbz) or other protecting groups to prevent side reactions.
- Step 2: Reaction with 2-Methoxyethyl Derivatives
- The protected intermediate reacts with 2-methoxyethyl halides or related compounds to introduce the methoxyethyl group.
- Step 3: Deprotection
- Removal of the protecting group under acidic or catalytic hydrogenation conditions to yield the free amine.
- Step 4: Formation of Hydrochloride Salt
- Acidification with hydrochloric acid to obtain the hydrochloride salt.
This approach, while more complex, allows better control over regioselectivity and purity, especially for industrial applications.
Preparation of 2-Methoxyethylamine Precursor
Since 2-methoxyethylamine is a key reagent in the synthesis, its preparation is critical:
- Catalytic Amination of Ethylene Glycol Monomethyl Ether
- Ethylene glycol monomethyl ether is directly aminated using ammonia in the presence of catalysts such as nickel or cobalt on alumina supports.
- This process involves hydrogenation and amination steps under controlled temperature and pressure.
- The method yields 2-methoxyethylamine with high selectivity and is scalable for industrial production.
Comparative Table of Key Preparation Methods
| Preparation Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Direct Amination of 3-Aminopropanamide | 3-Aminopropanamide, 2-Methoxyethanol | Catalytic amination, acidification | Simple, fewer steps, scalable | Requires precise control of conditions |
| Multi-Step Protection/Deprotection | Protected 3-Aminopropanamide, 2-Methoxyethyl halides | Protection, substitution, deprotection | High purity, regioselectivity | More complex, time-consuming |
| Catalytic Amination of Ethylene Glycol Monomethyl Ether (to 2-Methoxyethylamine) | Ethylene glycol monomethyl ether, ammonia | Catalytic amination and hydrogenation | Industrially scalable, efficient | Requires specialized catalysts |
Research Findings and Analysis
- Catalyst Efficiency: Transition metal catalysts such as nickel and cobalt on alumina have been shown to provide high yields and selectivity in the amination of ethylene glycol monomethyl ether to 2-methoxyethylamine, a crucial intermediate.
- Reaction Optimization: Temperature, pressure, and catalyst loading critically influence the yield and purity of the final product. Typical reaction temperatures range from 100°C to 200°C, with pressures up to 5 MPa in catalytic amination steps.
- Purification: The hydrochloride salt form is often preferred for its stability and ease of handling. Acidification with hydrochloric acid is a straightforward step post-synthesis.
- Industrial Considerations: Continuous flow reactors and automated systems are employed to maximize yield and reduce environmental impact during scale-up.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-[(2-methoxyethyl)amino]propanamide hydrochloride with high purity and yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. Key parameters include:
- Temperature : Controlled heating (e.g., 80–100°C) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
- Purification : Column chromatography (C18 reverse-phase) or recrystallization in ethanol/water mixtures improves purity .
- Catalysts : Tertiary amines (e.g., triethylamine) neutralize HCl byproducts during salt formation .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- NMR : ¹H NMR confirms substitution patterns (e.g., methoxyethyl protons at δ 3.3–3.5 ppm, amide NH at δ 6.8–7.2 ppm) .
- X-ray Crystallography : Resolves stereochemistry and salt formation (HCl coordination) .
Q. How can researchers mitigate hazards during handling of this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation (P261 precaution) .
- PPE : Nitrile gloves and goggles prevent skin/eye contact (P262 precaution) .
- Storage : Desiccate at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Standardized Solubility Assays : Test under controlled pH (e.g., phosphate buffers) and temperature (25°C ± 0.5°C) .
- HPLC-UV Quantification : Measure saturation points at λ = 210–230 nm .
- Data Normalization : Report solubility as mg/mL ± SEM across ≥3 independent replicates .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding affinities to target receptors (e.g., opioid or enzyme active sites) .
- QSAR Analysis : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with IC50 values .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
Q. What in vitro assays are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hr) followed by LC-MS to detect degradation products .
- Plasma Stability Assays : Use human plasma (37°C, 24 hr) with EDTA anticoagulant; quantify parent compound via UPLC .
- Oxidative Stress Tests : Expose to H2O2 (0.3% v/v) and monitor degradation via TLC .
Q. How do researchers differentiate between enantiomers of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol (90:10) mobile phase .
- Optical Rotation : Measure [α]D²⁵ using a polarimeter (e.g., ±15° indicates enantiomeric excess) .
- VCD Spectroscopy : Compare experimental and DFT-simulated vibrational circular dichroism spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
